molecular formula C7H8F3NO B8230213 N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide

N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide

Cat. No.: B8230213
M. Wt: 179.14 g/mol
InChI Key: HQHIRUVUKAAZNG-UHFFFAOYSA-N
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Description

N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is a compound with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.

Preparation Methods

Chemical Reactions Analysis

N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This core can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery . The trifluoroacetamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide can be compared with other bicyclo[1.1.1]pentane derivatives and trifluoroacetamide compounds. Similar compounds include:

The uniqueness of N-{bicyclo[111]pentan-1-yl}-2,2,2-trifluoroacetamide lies in the combination of the strained bicyclo[11

Properties

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)5(12)11-6-1-4(2-6)3-6/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHIRUVUKAAZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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